molecular formula C5H4BrNSe B1297033 2-Pyridineselenenyl bromide CAS No. 91491-61-1

2-Pyridineselenenyl bromide

Cat. No. B1297033
CAS RN: 91491-61-1
M. Wt: 236.97 g/mol
InChI Key: HORGYCFLJWJACY-UHFFFAOYSA-N
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Description

2-Pyridineselenenyl bromide is a chemical compound that has been used in various chemical reactions . It is an important intermediate that can serve for the annelation of chalcogen-containing rings to the pyridine cycle .


Synthesis Analysis

The synthesis of 2-Pyridineselenenyl bromide involves the reaction of 2-pyridylselenenyl bromide with divinyl selenide . This reaction was carried out in acetonitrile at room temperature for 20 hours . The yield of the resulting heterocycle is 98% based on consumed bromide .


Molecular Structure Analysis

The molecular structure of 2-Pyridineselenenyl bromide is complex. It is essentially zwitterionic, with the negative charge residing on the SeBr2 moiety and the positive charge delocalized over the pyridinium fragment .


Physical And Chemical Properties Analysis

2-Pyridineselenenyl bromide is a special organylselenenyl halide, which exhibits low solubility in common solvents . Its solubility is lower than that of 2-pyridylselenenyl chloride .

Scientific Research Applications

Synthesis of Novel Heterocycles

2-Pyridineselenenyl bromide has been used in the synthesis of new families of heterocycles, such as 2H,3H-[1,3]thia- and -selenazolo[3,2-a]pyridin-4-ium heterocycles. These compounds, derived from natural compounds like eugenol, show promising biological activity and water solubility, making them significant in medicinal chemistry (Potapov et al., 2020).

Bromination Mechanisms

Research on the bromination of bis(pyridin-2-yl) diselenide in methylene chloride has led to a better understanding of the reaction mechanisms and structural analysis of 1H-pyridine-2-selenenyl dibromide. Such studies are crucial in the field of organic synthesis and provide insights into the molecular and crystal structures of these compounds (Matsulevich et al., 2019).

Atom Transfer Radical Polymerization

2-Pyridineselenenyl bromide has been shown to be effective in atom transfer radical polymerization processes. This application is significant in the field of polymer chemistry, contributing to the development of new polymeric materials (Haddleton et al., 1997).

Organic Synthesis and Ligand Efficiency

In the context of organic synthesis, 2-pyridineselenenyl bromide plays a role in various synthesis reactions. For instance, its utilization in oxyseleniation of olefins and its role in synthesizing 2-pyridyl vinylic selenides are notable examples. These applications are important for the synthesis of complex organic compounds (Toshimitsu et al., 1985).

Corrosion Inhibition

2-Pyridineselenenyl bromide derivatives have been synthesized and evaluated for their corrosion inhibition activities, particularly for steel in acid solutions. Such research is pivotal in materials science, especially in the context of preventing corrosion in industrial applications (Gu et al., 2015).

Future Directions

The future directions of research involving 2-Pyridineselenenyl bromide could involve exploring its potential applications in various fields, such as pharmaceuticals and materials science . Further studies could also focus on improving the solubility of 2-Pyridineselenenyl bromide in common solvents .

properties

IUPAC Name

pyridin-2-yl selenohypobromite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNSe/c6-8-5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORGYCFLJWJACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)[Se]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326706
Record name 2-Pyridineselenenyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridineselenenyl bromide

CAS RN

91491-61-1
Record name 2-Pyridineselenenyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Pyridineselenenyl bromide
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Citations

For This Compound
7
Citations
ZV Matsulevich, JM Lukiyanova, VI Naumov… - Acta Crystallographica …, 2019 - scripts.iucr.org
… 2-Pyridineselenenyl bromide (1*). A solution of bromine (0.32 g, 2 mmol) in ethylene chloride (10 ml) was added to a solution of bis(pyridin-2-yl)diselenide (0.628 g, 2 mmol) in …
Number of citations: 7 scripts.iucr.org
VA Potapov, RS Ishigeev, IV Shkurchenko… - Molecules, 2020 - mdpi.com
… 2-Pyridinesulfenyl bromide and 2-pyridineselenenyl bromide were rarely used in organic synthesis and in the preparation of condensed heterocycles [37,38,39]. Usually organylsulfenyl …
Number of citations: 19 www.mdpi.com
VA Potapov, DA Malinovich, SV Amosova… - Chemistry of …, 2012 - Springer
… It was reported that 2-pyridineselenenyl bromide reacted with styrene in methanol to give the solvoadduct – 1-methoxy-1-phenyl-2-(2-pyridylselanyl)ethane – in quantitative yield [9]. …
Number of citations: 22 link.springer.com
A Toshimitsu - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
2‐Pyridineselenenyl Bromide - Toshimitsu - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
VA Potapov, DA Malinovich, SV Amosova… - Химия …, 2012 - elibrary.ru
The reaction of 2-pyridineselenenyl bromide with divinyl selenide … THE REACTION OF 2-PYRIDINESELENENYL BROMIDE WITH DIVINYL SELENIDE …
Number of citations: 0 elibrary.ru
K Kloc, J Młochowski - Tetrahedron Letters, 2001 - Elsevier
… (f) and 2-pyridineselenenyl bromide.3., 3.(a), 3.(b) When 2-pyridineselenenyl bromide is a selenenylating agent the reaction also proceeds in acidic medium. In this way α-ketoselenides…
Number of citations: 25 www.sciencedirect.com
A Wallqvist, R Huang, DG Covell, AV Roschke… - Molecular cancer …, 2005 - AACR
… Structural heterogeneity C 5 H 4 BrNSe 2-Pyridineselenenyl bromide 0.64 0.1E−06 10 −4.8 … Structural heterogeneity C 5 H 4 BrNSe 2-Pyridineselenenyl bromide 0.64 0.1E−06 10 −4.8 …
Number of citations: 19 aacrjournals.org

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